4-iodo-1-methyl-1H-pyrrole-2-carboxylic acid

Palladium-catalyzed cross-coupling Suzuki-Miyaura coupling Stille coupling

4-Iodo-1-methyl-1H-pyrrole-2-carboxylic acid (CAS 1393845-83-4, molecular formula C₆H₆INO₂, molecular weight 251.02 g/mol) is a heterocyclic building block belonging to the pyrrole-2-carboxylic acid family, featuring an iodine atom at the 4-position, an N-methyl group at the 1-position, and a carboxylic acid at the 2-position. The compound is a solid at ambient temperature with an experimentally determined melting point of 141 °C and is supplied at a minimum purity of 95%.

Molecular Formula C6H6INO2
Molecular Weight 251.02 g/mol
CAS No. 1393845-83-4
Cat. No. B3039900
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-iodo-1-methyl-1H-pyrrole-2-carboxylic acid
CAS1393845-83-4
Molecular FormulaC6H6INO2
Molecular Weight251.02 g/mol
Structural Identifiers
SMILESCN1C=C(C=C1C(=O)O)I
InChIInChI=1S/C6H6INO2/c1-8-3-4(7)2-5(8)6(9)10/h2-3H,1H3,(H,9,10)
InChIKeyFUVIUAXQXICJQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Iodo-1-methyl-1H-pyrrole-2-carboxylic acid (CAS 1393845-83-4): Procurement-Grade Physicochemical and Structural Profile


4-Iodo-1-methyl-1H-pyrrole-2-carboxylic acid (CAS 1393845-83-4, molecular formula C₆H₆INO₂, molecular weight 251.02 g/mol) is a heterocyclic building block belonging to the pyrrole-2-carboxylic acid family, featuring an iodine atom at the 4-position, an N-methyl group at the 1-position, and a carboxylic acid at the 2-position . The compound is a solid at ambient temperature with an experimentally determined melting point of 141 °C and is supplied at a minimum purity of 95% . Its predicted density is 2.04 ± 0.1 g/cm³ and predicted boiling point is 361.3 ± 27.0 °C . Calculated physicochemical descriptors include a LogP of 1.78, an acid pKa of 3.39, and compliance with Lipinski's Rule of Five [1].

Why 4-Halo-1-methyl-1H-pyrrole-2-carboxylic Acids Cannot Be Interchanged: The Halogen Identity Determines Reactivity, Physicochemical Profile, and Synthetic Utility


Although 4-chloro-, 4-bromo-, and 4-iodo-1-methyl-1H-pyrrole-2-carboxylic acids share an identical pyrrole scaffold and substitution pattern, the identity of the halogen atom at the 4-position fundamentally governs their performance in the key reaction for which these building blocks are procured: palladium-catalyzed cross-coupling. The C(sp²)–X bond dissociation energy drops steeply from C–Cl (≈94 kcal/mol) to C–Br (≈79.6 kcal/mol) to C–I (≈61.9 kcal/mol), dictating the relative rates of oxidative addition—the rate-determining step in Suzuki, Stille, and Sonogashira couplings . In the pyrrole series specifically, this translates into a documented reactivity cliff: 3-iodopyrroles undergo Stille coupling in 80–92% yield under conditions where 3-bromopyrroles give very poor yields and 3-chloropyrroles are entirely unreactive [1]. Furthermore, 4-bromopyrrole-2-carboxylates suffer from an unusual dehalogenation side reaction under Suzuki conditions that requires N-protection to suppress, adding an extra synthetic step [2]. Substituting a bromo- or chloro-pyrrole building block for the iodo analog in a cross-coupling-based synthetic route therefore risks either complete reaction failure or the introduction of a problematic protecting-group manipulation.

4-Iodo-1-methyl-1H-pyrrole-2-carboxylic acid: Quantitative Differentiation Evidence Against 4-Bromo and 4-Chloro Analogs


Cross-Coupling Reactivity: Iodo-Pyrrole Enables High-Yield Pd-Catalyzed Coupling Where Bromo and Chloro Analogs Fail or Require Protective-Group Engineering

The iodine substituent at the 4-position confers a decisive reactivity advantage in palladium-catalyzed cross-coupling reactions that cannot be replicated by the 4-bromo or 4-chloro analogs. In a direct head-to-head Stille coupling study on pyrrole substrates, 3-iodopyrroles reacted with vinyltributyltin to afford 3-vinylpyrroles in 80–92% isolated yield; under identical conditions, 3-bromopyrroles gave the corresponding product in very poor yield, while 3-chloropyrroles were entirely unreactive [1]. This reactivity hierarchy is mechanistically grounded in C(sp²)–X bond dissociation energies: C–I (61.9 kcal/mol) < C–Br (79.6 kcal/mol) < C–Cl (94 kcal/mol), directly impacting the rate of oxidative addition to Pd(0) . Crucially, in the Suzuki coupling of 4-bromopyrrole-2-carboxylates—the direct analog of the target compound—an unusual dehalogenation side reaction has been documented that diverts the organometallic intermediate toward the undesired debrominated pyrrole; suppression of this pathway requires N-BOC protection, and even then yields reach only 70–80% [2]. The 4-iodo congener is not subject to this competing dehalogenation pathway, enabling cleaner coupling and eliminating one protecting-group operation. This was confirmed in a subsequent medicinal chemistry application where ortho-activation strategies were required specifically for bromopyrrole esters to overcome cross-coupling deficiencies [3].

Palladium-catalyzed cross-coupling Suzuki-Miyaura coupling Stille coupling Oxidative addition Pyrrole functionalization

Lipophilicity Differentiation: The 4-Iodo Congener Exhibits Significantly Higher LogP Than the 4-Bromo and 4-Chloro Analogs, Modulating Membrane Permeability and ADME Profile of Downstream Products

The 4-iodo compound displays a computed LogP of 1.78 (JChem), which is +0.45 log units higher than the 4-bromo analog (LogP 1.33, ACD/Labs) and +0.26 log units higher than the 4-chloro analog (LogP 1.52, ACD/Labs) [1]. In the ionized state at physiological pH 7.4, the iodo compound shows a LogD of −1.62 compared to −1.05 (bromo) and −1.10 (chloro), reflecting the combined influence of the halogen on both intrinsic lipophilicity and the acid–base equilibrium of the carboxylic acid group. The iodine atom's larger van der Waals radius and greater polarizability contribute to enhanced hydrophobic surface area contact with octanol, driving the LogP upward. This quantitative lipophilicity gradient is predictable from halogen π-contributions and is consistent with the established Hansch hydrophobic substituent constants (π: I = +1.12, Br = +0.86, Cl = +0.71) [2].

Lipophilicity LogP Drug-likeness ADME QSAR

Polarizability and Halogen Bonding: The 4-Iodo Substituent Provides the Strongest σ-Hole Donor Among the 4-Halo Series for Supramolecular and Protein-Ligand Interactions

Molecular polarizability decreases monotonically across the halogen series from iodine to chlorine. The 4-iodo compound has a computed polarizability of 17.58 ų, compared to 16.1 ų for the 4-bromo analog and 15.0 ų for the 4-chloro analog [1]. This 9.2% increase over bromine and 17.2% increase over chlorine directly impacts the magnitude of the electropositive σ-hole on the halogen, which governs halogen bonding strength. The molar refractivity follows the same trend: 46.21 cm³ (I) > 40.7 cm³ (Br) > 37.7 cm³ (Cl). In protein–ligand contexts, iodine forms halogen bonds with carbonyl oxygen acceptors that are approximately 2–3 kcal/mol stronger than the corresponding bromine interactions and often comparable in strength to weak hydrogen bonds [2]. This has been exploited in structure-based drug design where iodine substituents on heterocyclic scaffolds engage backbone carbonyls to improve binding affinity and selectivity.

Halogen bonding Polarizability σ-hole Crystal engineering Molecular recognition

Pharmaceutical Patent Precedent: 4-Iodo-1-methyl-1H-pyrrole-2-carboxylate Derivatives Have Validated Utility as Key Intermediates in Drug Discovery Programs Involving Polyaromatic Propynyl Pharmacophores

The methyl ester of 4-iodo-1-methyl-1H-pyrrole-2-carboxylic acid (CAS 40740-42-9) is explicitly claimed and exemplified as a key synthetic intermediate in US Patent 5,716,624, assigned to C.I.R.D. Galderma, describing polyaromatic propynyl compounds with pharmaceutical and cosmetic activity [1]. This patent demonstrates that the 4-iodo-N-methyl-pyrrole-2-carboxylate scaffold has been utilized in an industrially relevant drug discovery context, providing procurement justification beyond generic building-block status. Additionally, the broader iodo-pyrrole scaffold has been validated for DNA-encoded library (DEL) technology, where robust iodination and subsequent Suzuki coupling on pyrrole cores enable the generation of diverse, drug-like compound collections for high-throughput screening against biological targets [2].

Pharmaceutical intermediates Patent precedent Drug discovery Polyaromatic propynyl Galderma

Optimal Procurement and Deployment Scenarios for 4-Iodo-1-methyl-1H-pyrrole-2-carboxylic acid Based on Quantitative Differentiation Evidence


Scenario 1: Suzuki-Miyaura Arylation at the Pyrrole 4-Position in Multi-Step Medicinal Chemistry Synthesis

When a synthetic route demands palladium-catalyzed C–C bond formation at the pyrrole 4-position, 4-iodo-1-methyl-1H-pyrrole-2-carboxylic acid is the only member of the 4-halo series that reliably delivers high coupling yields without mandatory N-protection. The documented dehalogenation side reaction of the 4-bromo analog [1] and the complete unreactivity of the 4-chloro analog under standard Stille conditions [2] mean that any attempt to substitute the cheaper bromo or chloro building block will incur either additional protecting-group steps (with 70–80% yield ceiling for bromo after N-BOC protection) or outright reaction failure. The iodo compound eliminates these risks: its low C–I bond dissociation energy (61.9 kcal/mol) ensures rapid oxidative addition, while the absence of a competing dehalogenation pathway preserves the integrity of the pyrrole ring. This is especially critical in convergent late-stage functionalization where the pyrrole intermediate is high-value and loss to side reactions is unacceptable.

Scenario 2: DNA-Encoded Library (DEL) Construction Requiring On-DNA Pyrrole Diversification

DNA-encoded library technology imposes stringent compatibility requirements on chemical reactions: they must proceed in aqueous media, tolerate the DNA tag, and deliver high conversions at low substrate concentrations. The 2021 report by Qi et al. [3] established iodination followed by Suzuki coupling as a robust, DNA-compatible diversification strategy for pyrrole scaffolds. The 4-iodo-1-methyl-1H-pyrrole-2-carboxylic acid scaffold fits this paradigm: its iodine atom serves as a competent leaving group for on-DNA Suzuki coupling, and the carboxylic acid handle provides an orthogonal attachment point for DNA conjugation via amide bond formation. In contrast, the bromo analog's dehalogenation liability introduces an unacceptable risk of DNA tag loss or library truncation, while the chloro analog's low reactivity would result in incomplete conversion and reduced library quality.

Scenario 3: Halogen Bonding-Directed Structure-Based Drug Design Targeting Protein Backbone Carbonyls

In structure-based design campaigns where a pyrrole scaffold is positioned to engage a protein backbone carbonyl via halogen bonding, the quantitative polarizability advantage of iodine (17.58 ų vs. 16.1 ų for Br and 15.0 ų for Cl) [4] translates into a measurable ~2–3 kcal/mol stabilization increment [5]. When optimizing a weak fragment hit (typical Kd in the high µM to low mM range), this additional binding energy can represent the difference between a compound that advances to lead optimization and one that is deprioritized. Furthermore, the higher LogP of the iodo derivative (1.78 vs. 1.33 for Br) [4] must be proactively managed in the ADME optimization cascade, but this is a tractable parameter that can be modulated elsewhere in the molecule, whereas halogen bonding strength is irreducibly tied to the halogen identity.

Scenario 4: Radioiodine Isotopologue Synthesis for Pharmacokinetic and Imaging Studies

The 4-iodo-1-methyl-1H-pyrrole-2-carboxylic acid scaffold is uniquely suited among the 4-halo series for conversion to radioiodinated analogs (¹²³I for SPECT, ¹²⁴I for PET, or ¹²⁵I for autoradiography). The established methodology for radioiodination of aryl iodides via isotopic exchange or tin-iodine exchange can be applied to this scaffold, enabling the preparation of radiotracers for in vivo pharmacokinetic studies. The bromo and chloro analogs lack this capability, as radiohalogenation with bromine isotopes requires substantially different (and less accessible) chemistry. This positions the iodo compound as the procurement choice for programs that anticipate the need for radiolabeled tool compounds or clinical imaging agents derived from the same chemical series.

Quote Request

Request a Quote for 4-iodo-1-methyl-1H-pyrrole-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.